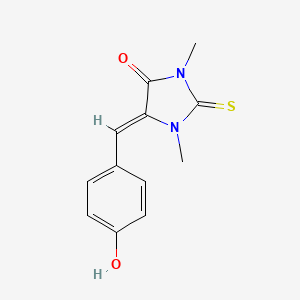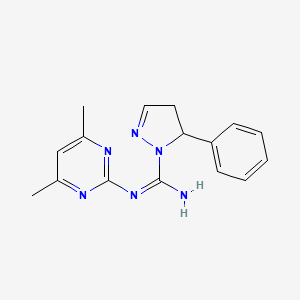![molecular formula C16H22N4O2 B5432177 N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide](/img/structure/B5432177.png)
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mechanism of Action
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide selectively binds to BTK, thereby inhibiting its activity and downstream signaling. This leads to decreased B-cell activation, proliferation, and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound effectively inhibits BTK activity in vitro and in vivo, resulting in decreased tumor growth and improved survival in animal models of B-cell malignancies. It has also been shown to reduce disease activity in animal models of autoimmune diseases. Additionally, this compound has been found to have minimal off-target effects and good pharmacokinetic properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide in lab experiments is its high selectivity for BTK, which reduces the likelihood of off-target effects. However, a limitation is that its efficacy may vary depending on the specific B-cell malignancy or autoimmune disease being studied.
Future Directions
There are several potential future directions for research on N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide. These include investigating its use in combination with other targeted therapies or immunotherapies, exploring its potential use in other B-cell malignancies or autoimmune diseases, and further elucidating its mechanism of action. Additionally, studies could be conducted to optimize dosing and administration schedules to improve its therapeutic efficacy.
Synthesis Methods
The synthesis of N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide involves several steps, including the reaction of tert-butyl hydrazine with 3-bromo-1-(pyridin-3-yloxy)propan-2-ol to form 3-tert-butyl-1H-pyrazole. This is then reacted with methyl chloroacetate to form N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(chloroacetyl)pyridine-3-carboxamide, which is subsequently reacted with methylamine to yield this compound.
Scientific Research Applications
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(pyridin-3-yloxy)acetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. It has also been investigated for its potential use in autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-pyridin-3-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)14-8-12(18-19-14)10-20(4)15(21)11-22-13-6-5-7-17-9-13/h5-9H,10-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTGFQQGOPILKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN(C)C(=O)COC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[1-(2-morpholin-4-yl-2-pyridin-3-ylethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5432096.png)
![N-[1-(3-isoxazolyl)ethyl]-N-methyl-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5432100.png)
![4-hydroxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5432105.png)
![5-[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B5432120.png)
![2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5432126.png)
![N-[(2-aminopyridin-3-yl)methyl]-6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432130.png)
![2,2-diethyl-4-[4-(3-piperidinylmethyl)benzoyl]morpholine](/img/structure/B5432141.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5432146.png)
![1-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}isoquinoline](/img/structure/B5432153.png)


![(3R*,3aR*,7aR*)-1-(morpholin-4-ylsulfonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5432169.png)

